Ac-IETD-CHO

Descripción general

Descripción

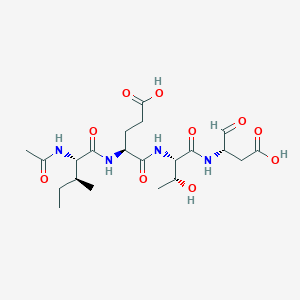

Acetil-Ile-Glu-Thr-Asp-aldehído: es un aldehído peptídico sintético que sirve como un potente inhibidor de las caspasas, particularmente la caspasa-8. Las caspasas son una familia de proteasas de cisteína que desempeñan funciones esenciales en la apoptosis (muerte celular programada) y la inflamación. Este compuesto se usa ampliamente en la investigación bioquímica para estudiar los mecanismos de la apoptosis y desarrollar posibles agentes terapéuticos que se dirijan a la actividad de la caspasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Acetil-Ile-Glu-Thr-Asp-aldehído implica el ensamblaje paso a paso de la cadena peptídica utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso generalmente incluye los siguientes pasos:

Acoplamiento de aminoácidos: Los aminoácidos isoleucina, ácido glutámico, treonina y ácido aspártico se acoplan secuencialmente a una resina de soporte sólido utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi benzotriazol (HOBt).

Acetilación: El N-terminal del péptido se acetila utilizando anhídrido acético para formar el grupo acetilo.

Escisión de la resina: El péptido se escinde de la resina utilizando una mezcla de escisión que contiene ácido trifluoroacético (TFA).

Formación de aldehído: El ácido aspártico C-terminal se convierte en un grupo aldehído utilizando reactivos específicos como el periodato de sodio (NaIO4).

Métodos de producción industrial: La producción industrial de Acetil-Ile-Glu-Thr-Asp-aldehído sigue rutas sintéticas similares pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento como la cromatografía líquida de alto rendimiento (HPLC) para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El Acetil-Ile-Glu-Thr-Asp-aldehído puede sufrir reacciones de oxidación, particularmente en el grupo aldehído, formando ácidos carboxílicos.

Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: El péptido puede participar en reacciones de sustitución nucleofílica, donde el grupo aldehído reacciona con nucleófilos para formar varios derivados.

Reactivos y condiciones comunes:

Oxidación: Periodato de sodio (NaIO4) para la formación de aldehídos.

Reducción: Borohidruro de sodio (NaBH4) para reducir el aldehído a un alcohol.

Sustitución: Varios nucleófilos como aminas y tioles pueden reaccionar con el grupo aldehído.

Productos principales:

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Derivados con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

Apoptosis Studies

Ac-IETD-CHO is primarily used to inhibit caspase-8 activity in various experimental settings. Its application includes:

- Inhibition of Apoptosis : Researchers utilize this compound to block caspase-8 activation during apoptosis assays. This inhibition allows for the study of downstream effects and the role of caspase-8 in cell death pathways .

- Cell Culture Experiments : In vitro studies often employ this compound to investigate the mechanisms of cell death induced by different stimuli, such as oxidative stress or cytokine treatment. For instance, it has been shown to effectively block seizure-induced cell death in hippocampal neurons, highlighting its role in neuroprotection .

Cancer Research

In cancer biology, this compound is used to explore the role of caspase-8 in tumor progression and response to therapy:

- Caspase Activation : Studies have demonstrated that inhibiting caspase-8 with this compound can alter the apoptotic response of cancer cells to chemotherapeutic agents, providing insights into potential therapeutic strategies .

- Synergistic Effects with Other Treatments : Research indicates that combining this compound with other agents can enhance therapeutic efficacy by modulating apoptotic pathways. For example, cotreatment with immune modulators has been shown to amplify antitumor effects through caspase-dependent mechanisms .

Neurodegenerative Disease Models

This compound has been applied in models of neurodegeneration to understand the role of apoptosis in conditions such as Alzheimer's disease:

- Mechanistic Insights : By inhibiting caspase-8, researchers can delineate the contributions of extrinsic apoptotic pathways to neuronal cell death and explore potential neuroprotective strategies .

Protease Assays

This compound is also utilized in protease assays to measure caspase activity:

- Fluorogenic Substrate Assays : It can be paired with fluorogenic substrates like Ac-IETD-AFC to quantify caspase activity in various biological samples. This method allows for real-time monitoring of caspase activity and provides quantitative data on proteolytic events occurring during apoptosis .

Case Study 1: Seizure-Induced Cell Death

In a study examining seizure-induced apoptosis in rat hippocampal cultures, this compound was used to inhibit caspase-8 activity. The results indicated that blocking this pathway significantly reduced cell death and DNA fragmentation compared to controls, underscoring its potential as a therapeutic agent in neuroprotection .

Case Study 2: Cancer Treatment Synergy

A recent investigation into the effects of combining this compound with immune modulators revealed enhanced apoptosis in non-small cell lung cancer (NSCLC) cells. The study demonstrated that inhibition of caspase-8 led to increased sensitivity of tumor cells to treatment, suggesting a novel approach for enhancing cancer therapies .

Mecanismo De Acción

El Acetil-Ile-Glu-Thr-Asp-aldehído ejerce sus efectos uniéndose al sitio activo de las caspasas, particularmente la caspasa-8. El grupo aldehído forma un enlace covalente con el residuo de cisteína en el sitio activo, inhibiendo la actividad proteolítica de la enzima. Esta inhibición evita la escisión de los sustratos posteriores, bloqueando así la cascada de señalización apoptótica. Los objetivos moleculares incluyen el residuo de cisteína catalítica de las caspasas, y las vías involucradas son las vías intrínseca y extrínseca de la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares:

Acetil-Asp-Glu-Val-Asp-aldehído: Otro inhibidor de la caspasa con una estructura similar pero una secuencia de aminoácidos diferente.

Acetil-Leu-Glu-His-Asp-aldehído: Inhibe la caspasa-9 y tiene una composición de aminoácidos diferente.

Acetil-Ile-Glu-Thr-Asp-p-nitroanilida: Un sustrato cromogénico para la caspasa-8, utilizado para ensayos de actividad enzimática.

Unicidad: El Acetil-Ile-Glu-Thr-Asp-aldehído es único debido a su alta especificidad para la caspasa-8 y su capacidad de formar un enlace covalente con el sitio activo de la enzima. Esta especificidad lo convierte en una herramienta valiosa para estudiar la apoptosis mediada por la caspasa-8 y para desarrollar agentes terapéuticos específicos .

Actividad Biológica

Ac-IETD-CHO, or N-acetyl-Ile-Glu-Thr-Asp-aldehyde, is a selective inhibitor of caspase-8, a crucial enzyme in the apoptotic signaling pathway. This compound has garnered attention in various studies for its role in modulating apoptosis and its potential therapeutic applications in cancer and inflammatory diseases. This article delves into the biological activity of this compound, presenting data from research findings, case studies, and relevant data tables.

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-8 is primarily involved in the extrinsic pathway of apoptosis, activated by death receptors such as Fas. Upon activation, caspase-8 initiates a cascade that leads to the activation of downstream effector caspases like caspase-3 and caspase-9. This compound inhibits this process by binding to the active site of caspase-8, thereby preventing its activation and subsequent apoptotic signaling.

Research Findings

- Inhibition of Apoptosis : In a study involving C3Heb/FeJ mice treated with an anti-Fas antibody, administration of this compound at 10 mg/kg significantly reduced the activity of caspase-3 and DNA fragmentation by 80–90%. This treatment also completely prevented hemorrhage and parenchymal cell damage associated with Fas-induced apoptosis .

- Caspase Activity Assays : this compound has been shown to selectively inhibit caspase-8 activity in various assays. For instance, in a cell-free assay system, the presence of this compound inhibited cleavage at the IETD site required for the activation of caspase-3, confirming its specificity .

- Effect on Cancer Cells : Research has demonstrated that this compound can enhance the sensitivity of cancer cells to chemotherapy by inhibiting anti-apoptotic pathways. In combination with other treatments, it has been shown to induce apoptosis more effectively than either treatment alone .

Case Study 1: Cancer Treatment

In a preclinical model using lung cancer cells, co-treatment with an RLR agonist and ionizing radiation was investigated. The addition of this compound resulted in enhanced apoptosis compared to radiation alone, indicating its potential as a radiosensitizer by inhibiting caspase-8 activity .

Case Study 2: Inflammatory Disease Model

A study focusing on liver injury induced by Fas-mediated apoptosis showed that treatment with this compound not only inhibited caspase activity but also reduced inflammatory markers significantly. This suggests its potential utility in treating liver diseases characterized by excessive apoptosis .

Data Tables

Propiedades

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-PBEPODTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]

ANone: While the papers provided don't delve into detailed spectroscopic data, this compound's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.

ANone: The provided research primarily focuses on this compound's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.

A: this compound is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize this compound in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]

A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.